4-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methylamino]-N,N,2-trimethylbenzamide
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Overview
Description
4-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methylamino]-N,N,2-trimethylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorinated aromatic ring, a pyrrolidine moiety, and a benzamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methylamino]-N,N,2-trimethylbenzamide typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the pyrrolidine moiety. One common method involves the use of Selectfluor® for the fluorination of pyridine derivatives . The subsequent steps include the formation of the benzamide group through amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methylamino]-N,N,2-trimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring, using reagents such as sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methylamino]-N,N,2-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 4-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methylamino]-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and pyrrolidine moiety play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated aromatic amines and benzamides, such as:
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
- Fluorinated pyridines
- Pyrrolidine-2,5-diones
Uniqueness
What sets 4-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methylamino]-N,N,2-trimethylbenzamide apart is its unique combination of a fluorinated aromatic ring and a pyrrolidine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methylamino]-N,N,2-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-15-13-16(9-10-17(15)21(26)24(2)3)23-14-18-19(22)7-6-8-20(18)25-11-4-5-12-25/h6-10,13,23H,4-5,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWSQXZJINIILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C=CC=C2F)N3CCCC3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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